Menisperine

説明

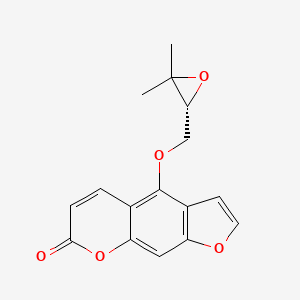

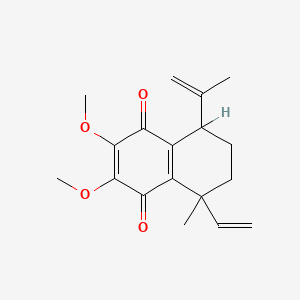

Menisperine is an isoquinoline alkaloid identified in plants belonging to the Menispermaceae family. A notable source of menisperine is Menispermum dauricum DC., a plant widely studied for its diverse bioactive compounds. Menisperine, like other alkaloids in this family, has attracted interest due to its pharmacological properties and potential therapeutic applications. The structure and biological activities of menisperine and related compounds are subjects of ongoing research to understand their roles in traditional medicine and potential in modern pharmacotherapy (Semwal et al., 2010).

Synthesis Analysis

The synthesis of complex alkaloids like menisperine often involves multi-step reactions that carefully construct the molecule's intricate structure. For example, the synthesis approach for structurally related alkaloids has been demonstrated through methods such as the chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds, showcasing the sophisticated techniques applied in the synthesis of these compounds. Such methodologies highlight the challenges and innovations in the synthetic chemistry field, aiming to achieve the total synthesis of natural products like menisperine (Jia et al., 2009).

Molecular Structure Analysis

Menisperine's molecular structure analysis is crucial for understanding its chemical properties and biological activity. The use of advanced techniques like OLEX2 for crystal structure determination facilitates the analysis of molecular and crystal structures, enabling the visualization and in-depth study of compounds like menisperine (Dolomanov et al., 2009). Additionally, the structure of menisporphine, a compound closely related to menisperine, has been elucidated as 5,6,9-trimethoxy-7H-dibenzo[de,h]quinolin-7-one, indicating the type of structural motifs present in these alkaloids (Kunitomo et al., 1983).

Chemical Reactions and Properties

Chemical reactions involving menisperine and its derivatives are integral to understanding its chemical behavior and the possibility of derivatization to enhance its pharmacological properties. The transformation of menisperine through various chemical reactions can modify its structure, potentially leading to new compounds with varied biological activities. For example, studies on the alkaloids from Menispermum dauricum DC. have shed light on the chemical diversity within this plant species, contributing to the knowledge of menisperine's chemical properties (Chen et al., 2012).

科学的研究の応用

Menisperine in Traditional Medicine and Pharmacology

Menisperine is an alkaloid derived from various plants in the Menispermaceae family. These plants have been used in traditional medicine for centuries. For instance, Sinomenium acutum, a source of menisperine, has been employed in traditional Chinese medicine to treat autoimmune diseases, particularly rheumatoid arthritis. It affects the immune, cardiovascular, and nervous systems (Zhao et al., 2012). Similarly, Cocculus hirsutus, also containing menisperine, is traditionally used for treating fever, skin, stomach, and urinary diseases (Logesh et al., 2020).

Pharmacological Activities

Menisperine exhibits a range of pharmacological activities:

Antimicrobial and Antidiabetic Activities : Alkaloids from Cocculus hirsutus, including menisperine, have shown antimicrobial, antidiabetic, immunomodulatory, and hepatoprotective activities in in vitro studies (Logesh et al., 2020).

Quality Control in Traditional Medicine : A study focused on the characterization and quantification of alkaloids, including menisperine, in Menispermi Rhizoma, a traditional Chinese medicine. This research is crucial for ensuring the quality and safety of traditional medicines containing menisperine (Liu et al., 2013).

Anticancer Potential : Research has also explored the anticancer potential of menisperine, although this area seems less developed compared to other alkaloids from the same family.

Ethnobotanical Perspectives

Menisperine's role in ethnobotany is significant, considering its presence in plants used traditionally across various cultures. Studies on Stephania rotunda and other related species have highlighted the use of these plants in traditional medicine for ailments like asthma, headache, fever, and diarrhea. The presence of menisperine in these plants links its pharmacological potential to its ethnobotanical uses (Desgrouas et al., 2014).

特性

IUPAC Name |

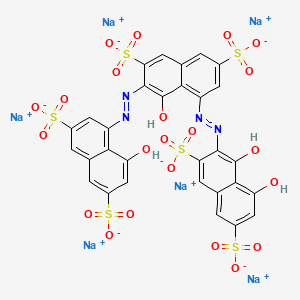

(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQINTCORIZHGFD-AWEZNQCLSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948187 | |

| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6As)-11-hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinolinium | |

CAS RN |

25342-82-9 | |

| Record name | Menisperine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025342829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)